![molecular formula C28H26N4O7S2 B2976274 Ethyl 2-[[4-[4-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 361166-16-7](/img/structure/B2976274.png)
Ethyl 2-[[4-[4-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with similar structures are often used in organic synthesis, particularly those containing thiazole rings . Thiazoles are a type of heterocyclic compound that have diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as protodeboronation of boronic esters .Molecular Structure Analysis
The molecular structure of similar compounds often involves a variety of functional groups, including carbonyl groups, ethoxy groups, and thiazole rings .Chemical Reactions Analysis
Similar compounds can undergo a variety of chemical reactions, including oxidation, amination, halogenation, and various types of C-C bond formations .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely, but they often include characteristics such as solubility in polar organic solvents, stability in air and moisture, and reactivity with various chemical reagents .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A series of compounds, including those related to the chemical structure of interest, have been synthesized and evaluated for their potential antineoplastic and antifilarial activities. For example, compounds have demonstrated significant growth inhibition in L1210 cells and shown substantial in vivo antifilarial activity against adult worms in experimentally infected jirds (S. Ram et al., 1992). The biological activity associated with these compounds appears to be linked to mitotic spindle poisoning, suggesting a mechanism of action that could be explored further for therapeutic applications.
Chemical Synthesis and Reactivity
Research has focused on the synthetic pathways to create derivatives of thiazole compounds. A study details the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showcasing the versatility of thiazole chemistry for generating compounds with potential pharmacological properties (H. M. Mohamed, 2014). Another research demonstrated the synthetic feasibility of similar compounds and their reactions, highlighting the chemical reactivity of these molecules for further functionalization (H. M. Mohamed, 2021).
Pharmacological Applications
The pharmacologically active benzo[b]thiophen derivatives, which share structural motifs with the compound of interest, have been explored for their potential applications in drug development. These studies include the synthesis of various amines and thiouronium salts, investigating their pharmacological properties and providing a basis for the development of new therapeutic agents (N. Chapman et al., 1971).
Antitumor Agents
The exploration of 2-acylamino, 2-aroylamino, and ethoxycarbonyl imino-1,3,4-thiadiazoles as antitumor agents highlights the potential medicinal applications of thiazole derivatives. Selected compounds from this research exhibited in vitro antitumor activities, suggesting a promising avenue for the development of new cancer therapies (K. Sancak et al., 2007).
Mecanismo De Acción
Propiedades
IUPAC Name |
ethyl 2-[[4-[4-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O7S2/c1-5-37-25(35)21-15(3)29-27(40-21)31-23(33)17-7-11-19(12-8-17)39-20-13-9-18(10-14-20)24(34)32-28-30-16(4)22(41-28)26(36)38-6-2/h7-14H,5-6H2,1-4H3,(H,29,31,33)(H,30,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUVOTJOAWOSFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=NC(=C(S4)C(=O)OCC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

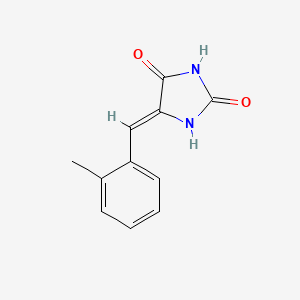
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B2976193.png)
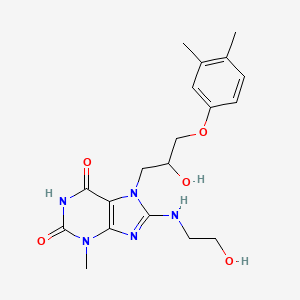

![N-[4-[[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2976198.png)
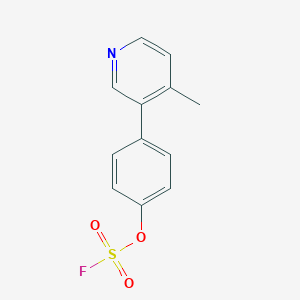

![5,6-dimethyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2976203.png)
![2-(2,4-dichlorophenoxy)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2976204.png)
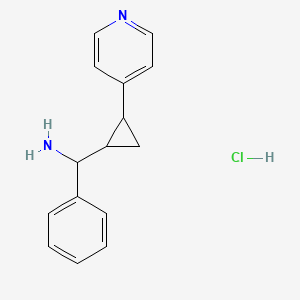
![9-cyclohexyl-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2976206.png)
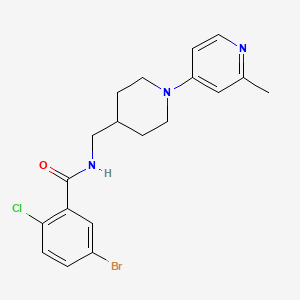
![N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2976210.png)
![1-(3,4-Dimethylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2976214.png)